REACTION_CXSMILES
|
[Sn](Cl)Cl.[Br:4][C:5]1[CH:6]=[CH:7][C:8]([N+:17]([O-])=O)=[C:9]([NH:11][CH2:12][CH2:13][CH2:14][O:15][CH3:16])[CH:10]=1>C(O)C>[Br:4][C:5]1[CH:10]=[C:9]([NH:11][CH2:12][CH2:13][CH2:14][O:15][CH3:16])[C:8]([NH2:17])=[CH:7][CH:6]=1
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Name
|
|
Quantity
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78.57 g
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Type
|
reactant
|
Smiles
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[Sn](Cl)Cl
|
Name
|
|
Quantity
|
21.01 g
|
Type
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reactant
|
Smiles
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BrC=1C=CC(=C(C1)NCCCOC)[N+](=O)[O-]
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Name
|
|
Quantity
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950 mL
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Type
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solvent
|
Smiles
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C(C)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The reaction mixture is heated
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Type
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TEMPERATURE
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Details
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to reflux for 12 hours
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Duration
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12 h
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Type
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CONCENTRATION
|
Details
|
concentrated by evaporation
|
Type
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ADDITION
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Details
|
The residue is treated with 2M NaOH until a pH of 11
|
Type
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CUSTOM
|
Details
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is obtained
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Type
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EXTRACTION
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Details
|
The mixture is extracted with tert-butyl methyl ether (3×)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic phases are dried over sodium sulphate
|
Type
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CONCENTRATION
|
Details
|
concentrated by evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=CC1)N)NCCCOC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |